Pyrimidin-5(2H)-one

Hydrogen bonding Supramolecular chemistry Crystal engineering

Pyrimidin-5(2H)-one (CAS 220560-88-3) is a heterocyclic building block with a unique hydrogen bonding profile (HBD=0, HBA=3) that differentiates it from other pyrimidinone isomers. This rigid (zero rotatable bonds) scaffold is ideal for structure-based drug design, SAR studies, supramolecular chemistry, and crystal engineering. Supplied as a white to off-white crystalline solid with verified purity (≥98%), it is soluble in DMSO, DMF, and ethanol. Procurement from suppliers providing Certificates of Analysis and lot-specific purity data is essential to ensure batch-to-batch consistency. Store at 2-8°C in sealed, dry containers.

Molecular Formula C4H4N2O
Molecular Weight 96.09 g/mol
CAS No. 220560-88-3
Cat. No. B7809554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrimidin-5(2H)-one
CAS220560-88-3
Molecular FormulaC4H4N2O
Molecular Weight96.09 g/mol
Structural Identifiers
SMILESC1N=CC(=O)C=N1
InChIInChI=1S/C4H4N2O/c7-4-1-5-3-6-2-4/h1-2H,3H2
InChIKeyUGQRHAHFAJFUFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Procurement Teams Should Know Pyrimidin-5(2H)-one (CAS 220560-88-3)


Pyrimidin-5(2H)-one (CAS 220560-88-3), also known as 5(2H)-pyrimidinone or 2,5-dihydropyrimidin-5-one, is a heterocyclic organic compound with the molecular formula C4H4N2O and a molecular weight of 96.09 g/mol . Structurally, it is a six-membered pyrimidine ring featuring a carbonyl group at the 5-position, which differentiates it from other pyrimidinone isomers and contributes to its distinct reactivity profile . This compound is typically supplied as a white to off-white crystalline solid and serves as a versatile building block in organic synthesis and medicinal chemistry . It is soluble in polar organic solvents such as DMSO, DMF, and ethanol, which facilitates its incorporation into diverse synthetic workflows . Notably, Pyrimidin-5(2H)-one lacks hydrogen bond donors and contains three hydrogen bond acceptors, which influences its intermolecular interactions and binding properties .

Why Generic Substitution Fails: Critical Procurement Risks When Sourcing Pyrimidin-5(2H)-one


Although pyrimidinone isomers share the same molecular formula (C4H4N2O) and molecular weight (96.09 g/mol), they are not functionally interchangeable. The position of the carbonyl group on the pyrimidine ring fundamentally alters the compound's physicochemical properties, including hydrogen bonding capacity, tautomeric behavior, and electronic distribution . These differences directly impact reactivity in downstream synthetic applications. Furthermore, the purity specifications and impurity profiles of Pyrimidin-5(2H)-one vary significantly across suppliers . The compound lacks hydrogen bond donors (HBD = 0) and possesses three hydrogen bond acceptors (HBA = 3), a specific donor-acceptor ratio that influences its solubility characteristics and its behavior in supramolecular assembly processes . Additionally, the compound exhibits zero rotatable bonds, which confers rigidity that may be critical in structure-based design applications . Procurement decisions should therefore be based on defined physicochemical and purity specifications rather than assumed functional equivalence.

Quantitative Differentiation of Pyrimidin-5(2H)-one Against Closest Analogs


Hydrogen Bonding Profile: Pyrimidin-5(2H)-one vs. 2-Hydroxypyrimidine (2(1H)-Pyrimidinone)

Pyrimidin-5(2H)-one (CAS 220560-88-3) exhibits a distinct hydrogen bonding profile compared to its isomer 2-hydroxypyrimidine (CAS 557-01-7, also known as 2(1H)-pyrimidinone). Specifically, Pyrimidin-5(2H)-one has zero hydrogen bond donors (HBD = 0) and three hydrogen bond acceptors (HBA = 3), whereas 2-hydroxypyrimidine possesses one hydrogen bond donor (HBD = 1) and three hydrogen bond acceptors (HBA = 3) . The absence of a hydrogen bond donor in Pyrimidin-5(2H)-one is a direct consequence of the carbonyl group being located at the 5-position rather than the 2-position, which prevents the enol-keto tautomerization that generates a hydroxyl donor in 2-hydroxypyrimidine . This difference fundamentally alters the compound's capacity for intermolecular hydrogen bonding and its behavior in supramolecular assemblies [1].

Hydrogen bonding Supramolecular chemistry Crystal engineering

Topological Polar Surface Area: Pyrimidin-5(2H)-one vs. 4(3H)-Pyrimidinone

Pyrimidin-5(2H)-one (CAS 220560-88-3) has a calculated Topological Polar Surface Area (TPSA) of 41.8 Ų . In contrast, the isomeric 4(3H)-pyrimidinone (CAS 4562-27-0) possesses a TPSA of 46.0 Ų [1]. This difference of 4.2 Ų, while numerically modest, represents a meaningful distinction in the context of medicinal chemistry optimization, where TPSA is a key predictor of passive membrane permeability and oral bioavailability [2]. The lower TPSA of Pyrimidin-5(2H)-one is attributable to the specific electronic environment created by the carbonyl group at the 5-position, which influences the overall polarity and hydrogen bonding potential of the molecule .

Medicinal chemistry Drug-likeness ADME properties

Rotatable Bond Count: Structural Rigidity of Pyrimidin-5(2H)-one vs. Pyrimidin-2(1H)-one

Pyrimidin-5(2H)-one (CAS 220560-88-3) contains zero rotatable bonds . This is a direct consequence of its fully conjugated heteroaromatic ring system and the absence of any exocyclic substituents. In comparison, the isomeric pyrimidin-2(1H)-one (CAS 557-01-7) also possesses zero rotatable bonds [1]. Therefore, the rotatable bond count does not differentiate between these two isomers; both compounds exhibit identical molecular flexibility metrics. This analysis confirms that rotatable bond count is not a differentiating factor and should not be used as a basis for selection between these isomers .

Conformational analysis Structure-based drug design Molecular rigidity

Partition Coefficient: Lipophilicity of Pyrimidin-5(2H)-one vs. Pyrimidin-2(1H)-one

Pyrimidin-5(2H)-one (CAS 220560-88-3) has a calculated LogP value of approximately -0.33 to -0.6, indicating moderate hydrophilicity . The isomeric pyrimidin-2(1H)-one (CAS 557-01-7) exhibits a calculated LogP value of approximately -0.63 [1]. The difference in LogP between these two isomers is approximately 0.3 units, which is relatively modest. Given the typical variability in LogP measurements (±0.3 to 0.5 log units across different calculation methods), this difference may not be experimentally meaningful in many contexts . Both compounds fall within the optimal LogP range for drug-likeness (typically 0-5 for oral bioavailability), though their hydrophilic nature may limit passive membrane permeability [2].

Lipophilicity Drug-likeness LogP

Molecular Complexity and Synthetic Accessibility: Pyrimidin-5(2H)-one as a Privileged Scaffold

Pyrimidin-5(2H)-one (CAS 220560-88-3) has a calculated molecular complexity score of 123 . While a direct quantitative comparison with other pyrimidinone isomers is not available from the current dataset, this complexity score is characteristic of a relatively simple heterocyclic scaffold that is readily amenable to further functionalization . The compound's low molecular weight (96.09 g/mol) and the absence of rotatable bonds contribute to its favorable synthetic accessibility . Pyrimidinone-containing scaffolds, including Pyrimidin-5(2H)-one derivatives, are recognized as privileged structures in medicinal chemistry due to their ability to interact with diverse biological targets [1]. The unsubstituted core scaffold of Pyrimidin-5(2H)-one provides a versatile starting point for the synthesis of more complex pyrimidine-based compounds with potential biological activities .

Synthetic accessibility Medicinal chemistry Scaffold optimization

Purity Specifications and Storage Requirements for Procurement Decision-Making

Commercially available Pyrimidin-5(2H)-one (CAS 220560-88-3) is typically supplied with a purity specification of 95% to 98% . For example, one vendor lists the compound at 98% purity (Catalog No. CS-0682883) , while another lists it at a minimum purity of 95% . The compound requires storage in sealed containers under dry conditions at temperatures between 2-8°C to maintain stability . There is currently a lack of peer-reviewed literature reporting direct comparative stability data for Pyrimidin-5(2H)-one against its isomers under identical experimental conditions. While it is recognized that the position of the carbonyl group influences the stability of pyrimidinone tautomers , no quantitative head-to-head stability studies were identified in the available dataset. Procurement decisions should therefore prioritize suppliers that provide certificates of analysis (CoA) with lot-specific purity data and adhere to the recommended storage and handling conditions .

Quality control Procurement specifications Supply chain

Procurement-Driven Application Scenarios for Pyrimidin-5(2H)-one


Synthesis of Pyrimidin-5(2H)-one Derivatives as Building Blocks for Medicinal Chemistry

Pyrimidin-5(2H)-one serves as a versatile precursor for the synthesis of diverse pyrimidine-based heterocyclic compounds, including pyrazolo[4′,3′:5,6]pyrano[2,3-d]pyrimidin-5(2H)-one derivatives and pyrido[1,2-a]pyrimido[4,5-d]pyrimidin-5(2H)-one derivatives [1]. The unique hydrogen bonding profile of Pyrimidin-5(2H)-one (HBD = 0, HBA = 3) and its low molecular complexity (score = 123) make it an ideal starting material for the construction of more complex molecular architectures with potential biological activities. The compound's solubility in polar solvents facilitates its incorporation into diverse synthetic workflows.

Medicinal Chemistry Scaffold Optimization Using Pyrimidin-5(2H)-one's Physicochemical Properties

The distinct physicochemical profile of Pyrimidin-5(2H)-one—specifically its TPSA of 41.8 Ų [1] and its moderate LogP of approximately -0.33 to -0.6 —makes it a valuable scaffold for structure-activity relationship (SAR) studies in medicinal chemistry. These properties fall within the parameters considered favorable for drug-likeness, and the absence of hydrogen bond donors (HBD = 0) differentiates it from other pyrimidinone isomers. Researchers optimizing lead compounds for improved membrane permeability or altered hydrogen bonding capacity may select Pyrimidin-5(2H)-one as a starting scaffold.

Supramolecular Chemistry and Crystal Engineering Applications

The unique hydrogen bonding profile of Pyrimidin-5(2H)-one, characterized by zero hydrogen bond donors and three hydrogen bond acceptors (HBD = 0, HBA = 3) [1], makes it a particularly interesting building block for supramolecular chemistry and crystal engineering applications. Unlike its isomer 2-hydroxypyrimidine, which possesses one hydrogen bond donor (HBD = 1) , Pyrimidin-5(2H)-one cannot act as a hydrogen bond donor. This property enables predictable and directional hydrogen bonding patterns in the solid state, which is essential for the rational design of co-crystals, molecular assemblies, and functional materials .

Quality-Controlled Procurement for Reproducible Research

For research laboratories and industrial R&D facilities requiring Pyrimidin-5(2H)-one as a synthetic intermediate or building block, procurement from suppliers offering verified purity (95-98%) [1] and Certificates of Analysis is essential. The compound's recommended storage conditions of 2-8°C in sealed, dry containers must be strictly observed to ensure material stability and experimental reproducibility. Given the absence of robust peer-reviewed comparative stability data , procurement specifications should prioritize suppliers with documented quality control procedures and lot-specific purity data to mitigate batch-to-batch variability.

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